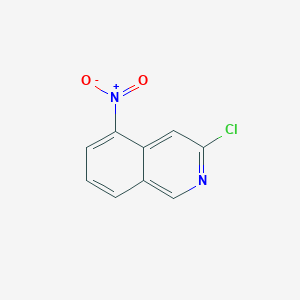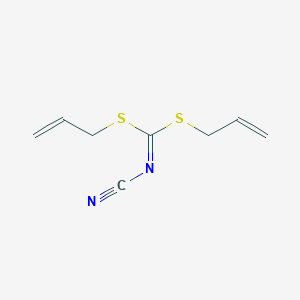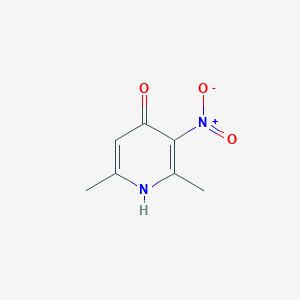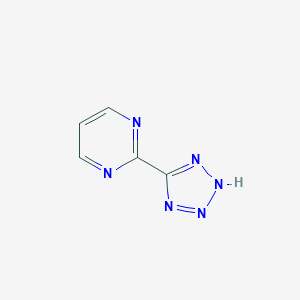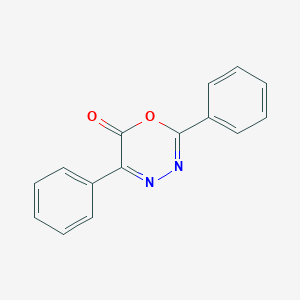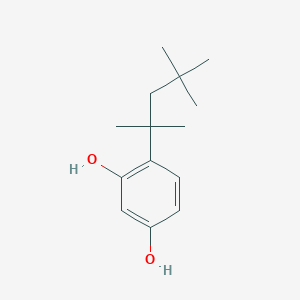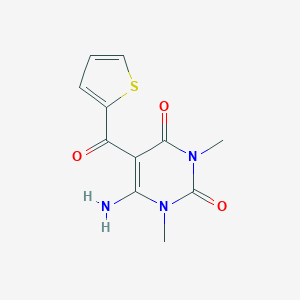
6-Amino-1,3-dimethyl-5-(thiophene-2-carbonyl)pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-1,3-dimethyl-5-(thiophene-2-carbonyl)pyrimidine-2,4-dione, also known as TDMA or Thiadiazole Diamide, is a chemical compound that has been extensively studied for its potential applications in various fields of science. TDMA is a pyrimidine derivative that possesses a thiophene ring and an amine group. This compound has attracted the attention of researchers due to its unique properties and potential applications in the fields of pharmaceuticals, materials science, and agriculture.
Mechanism Of Action
The mechanism of action of 6-Amino-1,3-dimethyl-5-(thiophene-2-carbonyl)pyrimidine-2,4-dione is not fully understood. However, studies have shown that 6-Amino-1,3-dimethyl-5-(thiophene-2-carbonyl)pyrimidine-2,4-dione inhibits the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and viruses. 6-Amino-1,3-dimethyl-5-(thiophene-2-carbonyl)pyrimidine-2,4-dione has also been shown to activate certain signaling pathways that are involved in the immune response.
Biochemical And Physiological Effects
6-Amino-1,3-dimethyl-5-(thiophene-2-carbonyl)pyrimidine-2,4-dione has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and viruses. 6-Amino-1,3-dimethyl-5-(thiophene-2-carbonyl)pyrimidine-2,4-dione has also been shown to activate certain signaling pathways that are involved in the immune response. Additionally, 6-Amino-1,3-dimethyl-5-(thiophene-2-carbonyl)pyrimidine-2,4-dione has been shown to reduce the inflammation caused by various diseases.
Advantages And Limitations For Lab Experiments
6-Amino-1,3-dimethyl-5-(thiophene-2-carbonyl)pyrimidine-2,4-dione has several advantages for lab experiments. It is a stable compound that can be easily synthesized. It is also soluble in various solvents, making it easy to use in various experiments. However, 6-Amino-1,3-dimethyl-5-(thiophene-2-carbonyl)pyrimidine-2,4-dione has some limitations as well. It is a relatively new compound, and its properties and potential applications are not fully understood. Additionally, 6-Amino-1,3-dimethyl-5-(thiophene-2-carbonyl)pyrimidine-2,4-dione is a toxic compound and must be handled with care.
Future Directions
There are several future directions for the study of 6-Amino-1,3-dimethyl-5-(thiophene-2-carbonyl)pyrimidine-2,4-dione. One potential application is in the field of materials science. 6-Amino-1,3-dimethyl-5-(thiophene-2-carbonyl)pyrimidine-2,4-dione has been shown to have unique electronic and optical properties, making it a potential candidate for use in electronic devices and sensors. Additionally, 6-Amino-1,3-dimethyl-5-(thiophene-2-carbonyl)pyrimidine-2,4-dione has potential applications in the field of agriculture. Studies have shown that 6-Amino-1,3-dimethyl-5-(thiophene-2-carbonyl)pyrimidine-2,4-dione can improve the growth and yield of crops, making it a potential candidate for use as a fertilizer. Further research is needed to fully understand the properties and potential applications of 6-Amino-1,3-dimethyl-5-(thiophene-2-carbonyl)pyrimidine-2,4-dione.
Synthesis Methods
6-Amino-1,3-dimethyl-5-(thiophene-2-carbonyl)pyrimidine-2,4-dione can be synthesized using various methods. One of the most commonly used methods is the reaction of 2-amino-4,6-dimethylpyrimidine-5-carboxylic acid with thiophene-2-carboxylic acid chloride in the presence of a base. The reaction results in the formation of 6-Amino-1,3-dimethyl-5-(thiophene-2-carbonyl)pyrimidine-2,4-dione as a white crystalline solid.
Scientific Research Applications
6-Amino-1,3-dimethyl-5-(thiophene-2-carbonyl)pyrimidine-2,4-dione has been extensively studied for its potential applications in the field of pharmaceuticals. Studies have shown that 6-Amino-1,3-dimethyl-5-(thiophene-2-carbonyl)pyrimidine-2,4-dione exhibits anti-inflammatory, anti-cancer, and anti-viral properties. It has been shown to inhibit the growth of cancer cells and reduce the inflammation caused by various diseases. 6-Amino-1,3-dimethyl-5-(thiophene-2-carbonyl)pyrimidine-2,4-dione has also been studied for its potential use as an anti-malarial drug.
properties
CAS RN |
61317-75-7 |
|---|---|
Product Name |
6-Amino-1,3-dimethyl-5-(thiophene-2-carbonyl)pyrimidine-2,4-dione |
Molecular Formula |
C11H11N3O3S |
Molecular Weight |
265.29 g/mol |
IUPAC Name |
6-amino-1,3-dimethyl-5-(thiophene-2-carbonyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H11N3O3S/c1-13-9(12)7(10(16)14(2)11(13)17)8(15)6-4-3-5-18-6/h3-5H,12H2,1-2H3 |
InChI Key |
BGESWHDCPVUEJT-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C(=O)N(C1=O)C)C(=O)C2=CC=CS2)N |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C(=O)C2=CC=CS2)N |
Other CAS RN |
61317-75-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



